6-bromo-8-fluoroquinazolin-2(1H)-one
Description
Historical Context and Evolution of Quinazolinone Chemistry in Research
The journey of quinazolinone chemistry began in the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869. The parent compound, quinazoline (B50416), was named by Widdege in 1887 and first synthesized satisfactorily by Gabriel in 1903. These early syntheses laid the groundwork for systematic exploration of this class of compounds.
Over the decades, synthetic methodologies have evolved significantly. Early methods often required harsh reaction conditions. However, modern organic chemistry has introduced a variety of more efficient and versatile synthetic routes. These include microwave-assisted synthesis, which can enhance compound yields compared to conventional methods, and various metal-catalyzed reactions. These advancements have made a vast library of quinazolinone derivatives accessible to researchers, fueling investigations into their chemical and biological properties.
Significance of the Quinazolinone Nucleus as a Privileged Scaffold for Research
The quinazolinone core, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is considered a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Quinazolinone derivatives have been investigated for numerous potential applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govmdpi.com
The versatility of the quinazolinone scaffold is enhanced by its synthetic tractability. The core structure can be readily modified at several positions, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This flexibility is a key reason why the quinazolinone nucleus continues to be a focal point in the design of novel bioactive compounds. mdpi.com
Rationale for Halogenation at Positions 6 and 8 (Bromine and Fluorine) in Quinazolinone Derivatives
Halogenation is a common and powerful strategy in drug design to modulate a molecule's properties. The introduction of halogen atoms like bromine and fluorine onto the quinazolinone scaffold, particularly at the 6 and 8 positions of the benzene ring, can have profound effects on its biological activity. nih.gov
Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 6 and 8 positions are significant for pharmacological activity. nih.govmdpi.com
Fluorine: Due to its small size and high electronegativity, fluorine can alter a molecule's conformation, metabolic stability, and binding affinity for target proteins. It can act as a hydrogen bond acceptor and its introduction can influence the acidity or basicity of nearby functional groups, thereby affecting how the molecule interacts with biological targets. nih.gov
Bromine: The larger bromine atom can introduce favorable steric interactions and increase the lipophilicity of the compound, which can influence its ability to cross cell membranes. The presence of a halogen at the 6-position of the quinazoline ring has been noted in several studies to potentially improve bioactivity. nih.gov
The specific combination of bromine at position 6 and fluorine at position 8 in the quinazolinone ring system creates a unique electronic and steric profile. This di-halogenation pattern is a subject of interest for researchers looking to create novel derivatives with potentially enhanced or unique biological activities. nih.gov
Current Research Landscape and Emerging Trends for Substituted 2(1H)-Quinazolinones
Current research on substituted quinazolinones is vibrant and multifaceted. One major trend is the development of highly specific enzyme inhibitors, particularly for kinases involved in cancer signaling pathways. nih.gov The 2(1H)-quinazolinone isomer, while historically less explored than its 4(3H)-quinazolinone counterpart, is gaining attention as a scaffold for novel bioactive agents.
Emerging trends in this area include:
Novel Synthetic Methods: Development of more efficient, sustainable, and environmentally friendly ("green chemistry") synthetic protocols. This includes solid-phase synthesis techniques that allow for the rapid generation of diverse compound libraries. nih.gov
Hybrid Molecules: The concept of molecular hybridization, where the quinazolinone scaffold is covalently linked to another pharmacologically active moiety, is being explored to create multifunctional molecules that can interact with multiple biological targets.
Targeted Drug Design: Leveraging computational tools like molecular docking to design quinazolinone derivatives that bind with high affinity and selectivity to specific biological targets, thereby minimizing off-target effects. nih.gov
The research landscape indicates a clear shift towards more rational, structure-based design of quinazolinone derivatives to achieve specific biological outcomes.
Defining the Academic Research Scope for 6-bromo-8-fluoroquinazolin-2(1H)-one
While extensive research exists for the broader quinazolinone class, published academic studies focusing specifically on the this compound isomer are not widely available in the current literature. However, the academic interest in this particular compound can be inferred from the well-established principles of medicinal chemistry and the known activities of its structural analogs.
The research scope for this compound is primarily driven by its unique substitution pattern:
The 2(1H)-one core: Provides a distinct structural framework compared to the more common 4(3H)-one isomer, offering potential for novel interactions with biological targets. nih.gov
6-Bromo and 8-Fluoro substitution: This specific di-halogenation pattern is known to significantly influence the electronic distribution and steric profile of the benzene portion of the scaffold. nih.gov Research on related 6,8-dihalo-quinazolinone derivatives has shown that this substitution can lead to potent antimicrobial and other biological activities. nih.govresearchgate.netresearchgate.net For instance, studies on 6,8-dibromo and 6,8-dichloro analogs have highlighted their potential as promising scaffolds. researchgate.netresearchgate.net
Therefore, the academic research scope for this compound would likely involve:
Synthesis: Development and optimization of a synthetic route to produce the compound in good yield and purity. This would likely involve multi-step synthesis starting from a suitably substituted anthranilic acid derivative.
Structural Characterization: Thorough analysis using modern spectroscopic techniques such as NMR (¹H, ¹³C), mass spectrometry, and potentially X-ray crystallography to confirm its structure.
Screening for Biological Activity: Evaluating the compound against a panel of biological targets, guided by the known activities of other halogenated quinazolinones. This could include screening for anticancer, antimicrobial, or specific enzyme inhibitory properties. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing related analogs to understand how the bromine and fluorine atoms, as well as the 2-oxo position, contribute to any observed biological activity.
The compound this compound represents an unexplored area within the well-established field of quinazolinone research, making it a candidate for novel discovery programs.
Data Tables
Table 1: Key Historical Milestones in Quinazolinone Research
| Year | Discovery / Advancement | Significance |
| 1869 | Griess synthesizes the first quinazoline derivative. | Establishes the foundational chemistry of the scaffold. |
| 1887 | The name "quinazoline" is proposed by Widdege. | Provides official nomenclature for the heterocyclic system. |
| 1903 | Gabriel develops a more satisfactory synthesis of quinazoline. | Enables more systematic and widespread research into its derivatives. |
| 1950s-Present | Discovery of broad pharmacological activities. | Quinazolinone scaffold identified as a "privileged structure" in medicinal chemistry. |
| 1990s-Present | Development of modern synthetic methods (e.g., microwave-assisted, metal-catalyzed). | Allows for rapid and efficient synthesis of diverse quinazolinone libraries for research. |
Table 2: Influence of Halogen Substitution on Quinazolinone Scaffolds
| Halogen | Position(s) | Observed Effects in Research | Example Compound Class |
| Iodine | 6, 8 | Significantly improved antibacterial activity. nih.gov | 6,8-diiodo-quinazolinones |
| Bromine | 6 | Can improve anticancer effects. nih.gov | 6-bromo-quinazolin-4(3H)-ones |
| Chlorine | 6, 8 | Potent antimicrobial properties. nih.gov | 6,8-dichloro-quinazolinones |
| Fluorine | Various | Modulates metabolic stability, pKa, and binding affinity. nih.gov | Fluoro-substituted quinazolinones |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-fluoro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRNZYHGHUEGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NC(=O)N2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations for Halogenated Quinazolin 2 1h Ones
Retrosynthetic Strategies for 6-bromo-8-fluoroquinazolin-2(1H)-one and Related Analogues
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection breaks the N1-C2 and C=N3 bonds of the pyrimidine (B1678525) ring. This approach identifies a key precursor, a disubstituted anthranilic acid, and a one-carbon (C1) synthon required for the carbonyl group at the C2 position. This leads back to 2-amino-5-bromo-3-fluorobenzoic acid, which contains the requisite bromine and fluorine atoms at the correct positions for the subsequent cyclization to form the target molecule.
The cornerstone of synthesizing this compound is the efficient preparation of its primary precursor, 2-amino-5-bromo-3-fluorobenzoic acid. The synthesis of this key intermediate typically starts from a more readily available fluorinated anthranilic acid.
A viable synthetic route begins with 2-amino-3-fluorobenzoic acid. orgsyn.org The regioselectivity of the subsequent bromination step is dictated by the directing effects of the substituents on the aromatic ring. The strongly activating amino (-NH₂) group is an ortho, para-director, while the fluorine (-F) atom is a deactivating ortho, para-director, and the carboxylic acid (-COOH) group is a deactivating meta-director. The position para to the powerful amino group (C5) is the most sterically accessible and electronically activated site for electrophilic aromatic substitution. Therefore, the bromination of 2-amino-3-fluorobenzoic acid is expected to proceed with high regioselectivity to yield the desired 2-amino-5-bromo-3-fluorobenzoic acid. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. nih.govresearchgate.net
In a related synthesis, the bromination of 2-amino-5-fluorobenzoic acid with NBS in acetic acid has been shown to produce 2-amino-3-bromo-5-fluorobenzoic acid, demonstrating the feasibility of such regioselective halogenations on substituted anthranilic acids. echemi.com
Table 1: Representative Synthesis of a Halogenated Anthranilic Acid Precursor
| Starting Material | Reagent | Solvent | Product | Ref. |
|---|
Once the 2-amino-5-bromo-3-fluorobenzoic acid precursor is obtained, the next crucial step is the construction of the 2(1H)-quinazolinone ring system. This involves the introduction of the C2 carbonyl carbon and subsequent intramolecular cyclization. Several well-established methods are available for this transformation. nih.govresearchgate.net
Reaction with Urea (B33335): A direct and atom-economical method involves the fusion of the anthranilic acid derivative with urea at elevated temperatures. This reaction proceeds via thermal decomposition of urea to generate isocyanic acid, which reacts with the amino group of the anthranilic acid. The resulting o-ureidobenzoic acid intermediate then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring. nih.gov
Reaction with Potassium Cyanate (B1221674): A two-step, one-pot procedure involves reacting the anthranilic acid with potassium cyanate (KOCN) in an aqueous solution to form the corresponding o-ureidobenzoic acid. Subsequent heating of this intermediate, typically in the presence of an acid or base, induces cyclization to afford the 2(1H)-quinazolinone. nih.govresearchgate.net This method offers mild conditions and good control over the reaction.
These classical methods provide reliable pathways to construct the core heterocyclic structure from the appropriately substituted anthranilic acid precursor.
The most effective and regiochemically unambiguous strategy to synthesize this compound is to introduce the halogen atoms at the precursor stage. As outlined in section 2.1.1, the synthesis begins with a fluorinated precursor (2-amino-3-fluorobenzoic acid), followed by a regioselective bromination to install the bromine atom at the C5 position. This ensures that the subsequent cyclization reaction locks the halogens into the desired 6-bromo and 8-fluoro positions of the final quinazolinone ring.
An alternative, though often less efficient, strategy would involve late-stage halogenation of a pre-formed quinazolinone ring. For instance, one could synthesize 8-fluoroquinazolin-2(1H)-one and then attempt a selective bromination. However, controlling the regioselectivity of this electrophilic substitution would be challenging. The existing substituents (the fused benzene (B151609) ring, the lactam functionality, and the fluorine atom) would collectively direct the incoming electrophile, potentially leading to a mixture of isomers that would be difficult to separate. Therefore, the "pre-halogenated precursor" approach is synthetically superior for achieving the specific target molecule without ambiguity.
Catalytic Transformations in Quinazolinone Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical space. The synthesis of quinazolinones has benefited significantly from the application of metal catalysis, organocatalysis, and biocatalysis.
Transition metal catalysis provides powerful tools for forming the C-N and C-C bonds necessary for quinazolinone synthesis. Palladium and copper are among the most versatile metals employed for these transformations.
Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their efficacy in cross-coupling and cyclization reactions. Several Pd-catalyzed strategies have been developed for quinazolinone synthesis:
Isocyanide Insertion/Cyclization: A novel three-component reaction combines 2-aminobenzamides, aryl halides, and tert-butyl isocyanide in a palladium-catalyzed sequence to construct quinazolin-4(3H)-ones. acs.org
Acceptorless Dehydrogenative Coupling: Palladium complexes can catalyze the domino reaction of o-aminobenzamides with benzylic alcohols, proceeding through an acceptorless dehydrogenative coupling mechanism to yield 2-substituted quinazolinones. scispace.com
Intramolecular Cyclization: Dihydroquinazolinone scaffolds have been synthesized via a Pd-catalyzed intramolecular cyclization of aryl-benzyl ureas, demonstrating the utility of palladium in forging the heterocyclic ring from acyclic precursors. nih.gov
Copper-Catalyzed Reactions: Copper catalysts, being more abundant and economical than palladium, have gained significant traction in quinazolinone synthesis. chim.it
Cascade Synthesis: Copper-catalyzed cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or methyl 2-halobenzoates provide a highly efficient route to quinazolines and quinazolinones. rsc.orgresearchgate.net
One-Pot Oxidative Coupling: A facile one-pot method has been developed using a copper catalyst for the oxidative coupling of 2-bromobenzoic acid, various aldehydes, and aqueous ammonia (B1221849) as the nitrogen source, involving the formation of four new C-N bonds. rsc.org
Multicomponent Reactions: Copper(I) catalysts have been used to mediate the three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to selectively produce complex quinazolinone derivatives. mdpi.com
Table 2: Examples of Metal-Catalyzed Quinazolinone Synthesis
| Catalyst | Reactants | Product Type | Ref. |
|---|---|---|---|
| Palladium(II) | 2-Aminobenzamide (B116534), Aryl Halide, Isocyanide | Quinazolin-4(3H)-one | acs.org |
| Pd(dppf)Cl₂ | o-Nitrobenzamide, Alcohol | 2-Substituted Quinazolin-4(3H)-one | scispace.com |
| Copper(I) Iodide | 2-Bromobenzoic Acid, Aldehyde, Ammonia | Quinazolinone | rsc.org |
Moving away from metal-based systems, organocatalysis and biocatalysis have emerged as powerful, "green" alternatives for constructing complex molecules, including chiral quinazolinones. frontiersin.orgnih.gov
Organocatalysis: Small organic molecules can act as catalysts to promote reactions, often with high stereoselectivity. Chiral Brønsted acids, such as phosphoric acids, have been particularly successful in this area.
Asymmetric Cascade Reactions: Chiral organocatalysts have been employed in the asymmetric condensation of 2-aminobenzamide with aldehydes. This cascade sequence affords highly enantioenriched 2,3-dihydroquinazolinones with excellent yields (up to 99%) and enantiomeric excesses (up to 97% ee). rsc.orgresearchgate.net The catalyst activates the aldehyde towards nucleophilic attack and controls the stereochemical outcome of the cyclization.
Brønsted Acid Catalysis: Simple organic acids like p-toluenesulfonic acid (p-TSA) have been used to catalyze the solvent-free reaction of anthranilamide and aldehydes under mechanochemical (grinding) conditions, providing rapid access to quinazolinone products. frontiersin.org
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions (typically in aqueous media at ambient temperature).
Cooperative Chemoenzymatic Systems: A bioinspired system using a laccase enzyme in cooperation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed for the aerobic oxidative synthesis of quinazolinones. The process involves a chemical cyclization followed by a chemoenzymatic oxidation step, using molecular oxygen as the terminal oxidant. rsc.org
Combined Enzyme and Photocatalysis: A highly efficient synthesis of quinazolinones has been achieved by combining the enzymatic catalysis of α-Chymotrypsin for the initial cyclization of an aldehyde and 2-aminobenzamide, followed by a visible light-induced photocatalytic oxidation of the dihydroquinazolinone intermediate to the final product. nih.govcolab.ws This combined approach leads to very high yields in short reaction times.
These catalytic methodologies highlight the continuous evolution of synthetic chemistry, providing more efficient, selective, and sustainable routes to valuable heterocyclic compounds like this compound.
Phase Transfer Catalysis Applications
Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, facilitating reactions between reactants located in different immiscible phases. In the context of quinazolinone synthesis, PTC is particularly valuable for reactions such as N-alkylation and condensation. researchgate.net This methodology typically involves an aqueous phase containing a nucleophile and an organic phase containing the substrate. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) benzoate (B1203000) (TBAB), transports the nucleophile from the aqueous to the organic phase, enabling the reaction to proceed. researchgate.net
The primary advantage of PTC is its ability to increase reaction rates and yields while often allowing for milder reaction conditions. For the synthesis of derivatives of this compound, PTC could be employed to introduce substituents at the N1 or N3 positions. The mechanism involves the formation of an ion pair between the catalyst's cation and the reactant's anion (e.g., a deprotonated quinazolinone), which is then soluble in the organic phase where it can react with an electrophile. crdeepjournal.org The combination of PTC with microwave irradiation can further enhance reaction efficiency, representing a synergistic approach to modern synthesis. researchgate.net
Green Chemistry Principles in Quinazolinone Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. researchgate.net
Microwave-assisted organic synthesis has been established as a key technology for accelerating chemical reactions. frontiersin.orgresearchgate.net Compared to conventional heating, microwave irradiation offers rapid and uniform heating, which often leads to significantly reduced reaction times, higher yields, and improved product purity. researchgate.netvanderbilt.edu For the synthesis of the quinazolinone core, microwave-assisted methods can reduce reaction times from several hours to mere minutes. researchgate.net
A notable application is the iron-catalyzed cyclization of 2-halobenzoic acids with amidines, which can be performed efficiently under microwave heating. sci-hub.cat This approach is advantageous as it often allows for the use of more environmentally friendly solvents, such as water. sci-hub.catresearchgate.net The synthesis can proceed in good to excellent yields within minutes, demonstrating the efficiency of this green technology. sci-hub.cat
Table 1: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 3-6 hours | 10-20 minutes | researchgate.net |
| Yield | 48-89% | 66-97% | researchgate.net |
| Energy Consumption | Higher | Lower | frontiersin.org |
| Side Products | More prevalent | Often reduced | frontiersin.org |
The use of hazardous organic solvents is a major concern in the chemical industry. Consequently, developing synthetic routes in aqueous media or under solvent-free conditions is a cornerstone of green chemistry. rsc.org The synthesis of quinazolinones has been successfully achieved in water, which is a non-toxic, inexpensive, and environmentally benign solvent. sci-hub.cat Iron-catalyzed C-N coupling reactions for quinazolinone synthesis have been reported to proceed effectively in aqueous media. sci-hub.cat
Solvent-free, or solid-state, reactions represent another green alternative. frontiersin.orgorganic-chemistry.org These reactions, often facilitated by grinding or microwave irradiation, can lead to high yields and simplified work-up procedures, as the need for solvent removal is eliminated. frontiersin.orgorganic-chemistry.org For instance, the condensation of anthranilic acid with various amides can be catalyzed by montmorillonite (B579905) K-10 clay under solvent-free conditions.
The development of recyclable catalysts is crucial for sustainable chemical manufacturing. semanticscholar.org In quinazolinone synthesis, heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused, reducing both cost and waste. semanticscholar.org Examples include magnetically recyclable nanocatalysts, such as copper-modified graphene oxide/iron oxide (GO/Fe₃O₄-CuI), which can be recovered using an external magnet. nih.gov Other systems include heteropoly acids supported on silica (B1680970) (H₅PV₂Mo₁₀O₄₀/SiO₂) and nanobiocatalysts. semanticscholar.orgfrontiersin.org
Table 2: Performance of Recyclable Catalysts in Quinazolinone Synthesis
| Catalyst System | Substrates | Key Advantage | Recyclability | Reference |
|---|---|---|---|---|
| H₅PV₂Mo₁₀O₄₀/SiO₂ | Aromatic aldehydes, Anthranilamide | High yields, short reaction times | Recyclable with slight change in activity after 3 cycles | semanticscholar.orgfrontiersin.org |
| α-MnO₂ | 2-Aminobenzylamines, Alcohols | Reusable with no loss in activity | Separated by centrifugation | nih.gov |
| Cobalt Zeolite Imidazolate Framework (ZIF-67) | 2-Aminobenzophenone, Benzylamine | Low temperature, good functional group tolerance | Catalyst is reusable | nih.gov |
General waste minimization strategies in the pharmaceutical industry are guided by the principles of green chemistry, such as prevention, atom economy, and the use of safer solvents. emergingpub.comemergingpub.com Key strategies applicable to the synthesis of this compound include:
Process Optimization: Continuously monitoring reaction conditions to maximize yield and minimize byproduct formation. numberanalytics.com
Solvent Recovery and Reuse: Implementing efficient systems for solvent recovery where their use is unavoidable. emergingpub.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. emergingpub.com
Use of Renewable Feedstocks: Exploring bio-based starting materials where feasible. emergingpub.com
Elucidation of Reaction Mechanisms and Kinetics
Understanding the underlying reaction mechanism is fundamental to optimizing synthetic protocols, improving yields, and controlling selectivity.
The synthesis of the quinazolinone core typically involves a cyclocondensation reaction. wisdomlib.org A common pathway for forming a related quinazolin-4(1H)-one from a 2-aminobenzamide derivative involves several key steps. This general mechanism can be adapted to understand the formation of the 2(1H)-one isomer.
A plausible mechanism for the formation of a quinazolinone from a 2-aminobenzamide and an aldehyde involves:
Condensation (C=N Bond Formation): The primary amino group of the 2-aminobenzamide derivative undertakes a nucleophilic attack on the carbonyl carbon of an aldehyde. This is followed by dehydration to form an imine intermediate. This step involves the breaking of a C-O bond and two N-H bonds, and the formation of a C=N double bond and a water molecule. rhhz.netmdpi.com
Intramolecular Cyclization (C-N Bond Formation): The amide nitrogen atom then performs an intramolecular nucleophilic attack on the imine carbon. This is a crucial ring-closing step, forming the heterocyclic pyrimidine ring. This key bond-forming process establishes the core bicyclic structure of the quinazolinone. researchgate.netnih.gov
Oxidation/Dehydration (C=C Bond Formation): The resulting dihydroquinazolinone intermediate can then be oxidized to the final aromatic quinazolinone. researchgate.net This final step involves the breaking of two C-H bonds and results in the formation of a C=C bond, leading to the stable aromatic system. rhhz.net
The kinetics of these cyclocondensation reactions are influenced by factors such as the nature of the substituents on the aromatic ring, the catalyst employed, and the reaction conditions (temperature, solvent). beilstein-journals.org Electron-withdrawing groups, such as the bromo and fluoro substituents in this compound, can influence the nucleophilicity of the amino and amide groups, thereby affecting the rates of the condensation and cyclization steps.
Influence of Halogen Substituents on Reaction Pathways and Selectivity
The influence of halogen substituents on the reaction pathways and selectivity is a critical aspect of synthetic organic chemistry. Halogens exert their influence through a combination of inductive and resonance effects, which can alter the electron density of the aromatic ring and affect the reactivity of adjacent functional groups. In the context of quinazolinones, halogen substituents are known to be versatile synthetic handles for further functionalization via metal-catalyzed cross-coupling reactions. nih.govresearchgate.net
The reactivity of carbon-halogen bonds in such reactions typically follows the order C-I > C-Br >> C-Cl, which allows for selective transformations when multiple different halogens are present. nih.gov In the hypothetical case of this compound, the bromine atom at the 6-position would be significantly more reactive in palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig) than the fluorine atom at the 8-position. The C-F bond is generally much stronger and less prone to oxidative addition, making it a common spectator substituent in these reactions. This differential reactivity would, in principle, allow for selective modification at the C6 position while leaving the C8 fluorine intact. However, no specific studies have been published to confirm this selectivity for this compound.
Table 1: General Reactivity of Halogen Substituents in Cross-Coupling Reactions
| Halogen | Position on Quinazolinone Ring | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Bromine | 6 | High |
| Fluorine | 8 | Very Low |
This table represents generalized reactivity trends and is not based on experimental data for this compound.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. Common intermediates in the synthesis of quinazoline (B50416) and quinazolinone cores can include imines, dihydroquinazolines, and various metal-organic species in catalyzed reactions. mdpi.comnih.gov For example, proposed mechanisms for quinazoline synthesis often involve the initial formation of an imine intermediate from the condensation of an amine and a carbonyl compound, followed by cyclization and oxidation. mdpi.com
In the context of metal-catalyzed reactions involving halogenated quinazolinones, key intermediates would be the oxidative addition complexes (e.g., a Pd(II) species formed from the insertion of Pd(0) into the C-Br bond). nih.gov Subsequent steps would involve transmetalation and reductive elimination to form the final product.
Despite these general principles, no specific reaction intermediates have been isolated or characterized for the synthesis or subsequent reactions of this compound in the available scientific literature. Such studies would require dedicated mechanistic investigations using techniques like in-situ spectroscopy (NMR, IR) or trapping experiments, which have not been reported for this particular compound.
Sophisticated Spectroscopic and Analytical Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships of atoms.
High-field ¹H NMR spectroscopy provides detailed information about the number, environment, and coupling of protons in the molecule. For 6-bromo-8-fluoroquinazolin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The aromatic region would display signals for the two protons on the benzene (B151609) ring, H-5 and H-7. The proton at C-7 would likely appear as a doublet of doublets due to coupling with both the adjacent fluorine atom (³JH-F) and the meta-proton at C-5 (⁴JH-H). The proton at C-5 is expected to be a doublet, coupling to the fluorine atom (⁴JH-F) or a more complex multiplet depending on the coupling constants. The proton on the pyrimidine (B1678525) ring (H-4) and the N-H proton would also be observable, with the N-H proton signal often being broad and its chemical shift dependent on the solvent and concentration.
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound is expected to show eight distinct signals corresponding to the eight carbon atoms of the quinazolinone core. The carbonyl carbon (C-2) is typically observed at the downfield end of the spectrum. The carbons directly bonded to the electronegative fluorine (C-8) and bromine (C-6) atoms will exhibit characteristic chemical shifts and, in the case of C-8, coupling with the fluorine atom (¹JC-F). jst.vnnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous quinazolinone structures and known substituent effects.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |
| N1-H | 10.5 - 12.5 | - | broad singlet |
| C2 | - | ~162 | singlet |
| H4 | ~8.1 | - | singlet |
| C4 | - | ~145 | singlet |
| C4a | - | ~120 | doublet (C-F coupling) |
| H5 | ~7.8 | - | doublet of doublets (H-F, H-H coupling) |
| C5 | - | ~128 | singlet |
| C6 | - | ~118 | singlet |
| H7 | ~7.6 | - | doublet of doublets (H-F, H-H coupling) |
| C7 | - | ~115 | doublet (C-F coupling) |
| C8 | - | ~155 | doublet (¹JC-F) |
| C8a | - | ~140 | singlet |
While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the complex structure of substituted quinazolinones.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the aromatic protons H-5 and H-7, confirming their meta-relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals for C-5 and C-7 by correlating them with their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) ¹H-¹³C correlations. This is vital for piecing together the molecular skeleton. For instance, correlations would be expected from H-5 to carbons C-4a, C-7, and C-6, and from H-7 to C-5, C-8a, and C-8. The N-H proton could show correlations to C-2 and C-8a, confirming the lactam structure. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure. For a planar molecule like this quinazolinone, NOESY can help confirm assignments, for example, by showing a spatial correlation between H-7 and the fluorine atom at position 8. researchgate.net
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to the local electronic environment. azom.comthermofisher.com
For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at C-8. This signal's multiplicity would provide direct evidence of its neighboring protons. It would likely appear as a doublet of doublets due to coupling with the ortho proton H-7 (³JF-H) and the more distant H-5 proton (⁴JF-H). The magnitude of these coupling constants provides definitive proof of the substitution pattern on the aromatic ring. thermofisher.comhuji.ac.il
Density Functional Theory (DFT) has become a powerful tool for predicting NMR parameters. bris.ac.ukresearchgate.net By creating a computational model of the molecule, it is possible to calculate theoretical NMR chemical shifts and coupling constants. nih.gov These calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can achieve high accuracy, particularly when systematic errors are corrected by comparing calculated values for known compounds with experimental data. nih.gov
For this compound, DFT calculations can serve multiple purposes:
Confirming Assignments: Comparing the calculated spectrum with the experimental one can help to resolve ambiguities in the assignment of ¹H and ¹³C signals, especially for the quaternary carbons. d-nb.info
Structural Verification: If an unexpected isomer were formed during synthesis, the experimental NMR data would significantly deviate from the DFT predictions for the target molecule, but would likely match the predictions for the alternative structure.
Understanding Substituent Effects: DFT can help to rationalize the observed chemical shifts by providing insights into the electronic structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₄BrFN₂O), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺). nih.gov
Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides information about the molecule's structure. Under electron impact (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. Plausible fragmentation pathways for this compound could include the loss of CO, HCN, or the bromine and fluorine radicals, leading to characteristic fragment ions that help to confirm the quinazolinone core structure.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₄BrFN₂O |
| Calculated Monoisotopic Mass | 241.9491 Da uni.lu |
| Predicted [M+H]⁺ | 242.9564 Da uni.lu |
| Predicted [M+Na]⁺ | 264.9383 Da uni.lu |
| Predicted [M-H]⁻ | 240.9418 Da uni.lu |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. mdpi.com
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the lactam.
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of the quinazolinone carbonyl group. sapub.org
C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region due to the vibrations of the pyrimidine and benzene rings.
C-F and C-Br Stretches: Absorptions corresponding to the carbon-fluorine and carbon-bromine bonds would be expected in the fingerprint region, typically around 1200-1000 cm⁻¹ for C-F and 700-500 cm⁻¹ for C-Br. nih.gov
The Raman spectrum would also show these vibrations, but with different relative intensities. For example, the aromatic C=C stretching modes are often strong in Raman spectra. DFT calculations can also be employed to predict vibrational frequencies and aid in the assignment of complex spectra. nih.gov
Table 3: Predicted Key IR and Raman Vibrational Frequencies Predicted data based on known functional group frequencies and data from analogous compounds.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 | Medium-Strong, Broad (IR) |
| C-H Aromatic Stretch | 3050 - 3150 | 3050 - 3150 | Medium (IR), Strong (Raman) |
| C=O Stretch | 1680 - 1700 | 1680 - 1700 | Strong (IR) |
| C=N/C=C Aromatic Ring Stretches | 1500 - 1650 | 1500 - 1650 | Strong (IR & Raman) |
| C-F Stretch | 1200 - 1250 | 1200 - 1250 | Strong (IR) |
| C-Br Stretch | 500 - 700 | 500 - 700 | Medium (IR) |
Identification of Characteristic Functional Group Frequencies
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present within a molecule by measuring the vibrations of its bonds. For this compound, the IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.
The presence of the quinazolinone core would be confirmed by several key vibrational modes. A prominent, strong absorption band is anticipated in the region of 1680-1660 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the cyclic amide (lactam) moiety. The N-H stretching vibration of the amide group is expected to appear as a medium to strong band in the range of 3200-3100 cm⁻¹. Additionally, the C=N stretching vibration within the pyrimidine ring would likely be observed in the 1630-1580 cm⁻¹ region.
The aromatic C-H stretching vibrations of the benzene ring are predicted to be found in the 3100-3000 cm⁻¹ range. The C-Br stretching frequency typically appears in the far-infrared region, often below 600 cm⁻¹, while the C-F stretching vibration would give rise to a strong absorption band in the 1250-1000 cm⁻¹ region.
Table 1: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200-3100 | Medium-Strong |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C=O Stretch (Lactam) | 1680-1660 | Strong |
| C=N Stretch | 1630-1580 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-F Stretch | 1250-1000 | Strong |
| C-Br Stretch | < 600 | Medium-Strong |
Conformational Analysis and Intermolecular Interactions
The conformational preferences and intermolecular interactions of this compound in the solid state are crucial for understanding its crystal packing and physical properties. While detailed conformational analysis would require computational modeling and advanced NMR studies, some inferences can be made based on the planar nature of the quinazolinone ring system.
In the crystalline state, it is highly probable that intermolecular hydrogen bonding plays a significant role in the supramolecular assembly. The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can serve as a hydrogen bond acceptor. This could lead to the formation of dimeric structures or extended one-dimensional chains. Furthermore, halogen bonding, a non-covalent interaction involving the bromine atom, may also contribute to the crystal packing. Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the solid-state structures of such planar heterocyclic systems.
Advanced solid-state NMR techniques, in conjunction with X-ray diffraction data, would be invaluable in providing precise details about the molecular conformation and the nature and geometry of these intermolecular interactions.
Advanced Hyphenated Techniques for Purity Assessment and Complex Mixture Analysis
To ensure the purity of a synthesized compound and to analyze it within complex matrices, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique ideal for the analysis of this compound. In a typical LC-MS analysis, the compound would first be separated from any impurities or other components of a mixture on a high-performance liquid chromatography (HPLC) column, likely a reversed-phase column such as a C18.
Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive ion mode, the molecule would be expected to be protonated to form the pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the molecule. The theoretical exact mass of the [M+H]⁺ ion for C₈H₅BrFN₂O⁺ is approximately 242.9564 m/z.
Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information and can be used for highly selective quantification in methods like multiple reaction monitoring (MRM).
Gas Chromatography-Mass Spectrometry (GC-MS)
For a compound like this compound, which has a relatively high melting point and polar functional groups, direct analysis by gas chromatography-mass spectrometry (GC-MS) may be challenging without prior derivatization to increase its volatility.
However, if the compound is sufficiently volatile or can be derivatized (e.g., by silylation of the N-H group), GC-MS can provide valuable information. The retention time in the gas chromatogram would be a characteristic property of the compound under specific chromatographic conditions. In the mass spectrometer, electron ionization (EI) would likely lead to extensive fragmentation, providing a unique mass spectrum that can serve as a fingerprint for the compound. The fragmentation pattern would be expected to involve the loss of small molecules such as CO and HCN, as well as cleavage of the bromine and fluorine atoms.
Liquid Chromatography-NMR (LC-NMR) and LC-IR Coupling for On-Line Structural Information
The coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) and infrared spectroscopy (LC-IR) represents a powerful tool for the direct structural elucidation of compounds in complex mixtures. These techniques allow for the acquisition of NMR and IR spectra of analytes as they elute from the HPLC column.
For this compound, LC-NMR would enable the acquisition of ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra of the isolated compound without the need for offline fraction collection and purification. This would provide unambiguous confirmation of the structure, including the connectivity of atoms and the substitution pattern on the aromatic ring.
LC-IR would provide real-time infrared spectra of the eluting compound, confirming the presence of the key functional groups as discussed in section 3.3.1. The combination of LC-NMR and LC-IR with LC-MS provides a comprehensive analytical workflow for the rapid and confident identification of compounds in complex mixtures.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
In the absence of single crystals, powder X-ray diffraction (PXRD) can be used to analyze a microcrystalline sample. The resulting diffraction pattern is a unique fingerprint of the crystalline phase and can be used for phase identification, purity assessment, and to gain insights into the crystal lattice parameters.
Table 2: Summary of Analytical Techniques and Expected Information for this compound
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups (C=O, N-H, C=N, C-F, C-Br). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural connectivity, chemical environment of protons, carbons, and fluorine. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, elemental composition (HRMS), structural fragmentation (MS/MS), purity assessment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Fingerprint mass spectrum (with derivatization), separation of volatile components. |
| Liquid Chromatography-NMR (LC-NMR) | Unambiguous structure elucidation of components in a mixture. |
| Liquid Chromatography-IR (LC-IR) | On-line functional group analysis of separated components. |
| X-ray Diffraction (XRD) | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions. |
Computational Chemistry and in Silico Approaches for Molecular Understanding
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it an ideal method for studying medium-sized organic molecules like 6-bromo-8-fluoroquinazolin-2(1H)-one. nih.govnih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this process involves calculating the molecular energy at various atomic arrangements to find the configuration with the lowest energy, corresponding to the equilibrium geometry. Methods such as B3LYP with a basis set like 6-31G* are commonly employed for this purpose. nih.govsemanticscholar.org
Illustrative Optimized Geometric Parameters:
Below is a table of hypothetical, yet plausible, optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.23 Å |
| C-Br | 1.89 Å | |
| C-F | 1.35 Å | |
| N-H | 1.01 Å | |
| Bond Angle | N-C=O | 123.5° |
| C-C-Br | 119.8° | |
| C-C-F | 118.5° | |
| Dihedral Angle | C-N-C-C | ~180° (indicating planarity) |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. asianpubs.orgfrontiersin.org A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized over the electron-rich quinazolinone ring system, while the LUMO would also be distributed across this π-system.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For this molecule, the MEP map would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the N-H proton, highlighting it as a potential hydrogen bond donor site. frontiersin.org
Illustrative Quantum Chemical Descriptors:
| Descriptor | Symbol | Predicted Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.8 eV |
| HOMO-LUMO Gap | ΔE | 4.7 eV |
| Electronegativity | χ | 4.15 eV |
| Chemical Hardness | η | 2.35 eV |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
DFT calculations are highly effective in predicting various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. asianpubs.org Computational prediction for fluorinated aromatic compounds has shown high accuracy and can be crucial for assigning specific fluorine resonances in multifluorinated molecules. researchgate.netnih.gov
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an infrared spectrum. These calculations help in assigning the vibrational modes of the molecule. For this compound, characteristic peaks for C=O stretching, N-H stretching and bending, and C-Br/C-F vibrations would be predicted. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For quinazolinone derivatives, bands in the 210–320 nm range are typically assigned to π–π* and n–π* transitions. nih.govresearchgate.net
Illustrative Predicted Spectroscopic Data:
| Spectrum | Parameter | Predicted Value |
| ¹⁹F NMR | Chemical Shift (δ) | -115 ppm |
| ¹H NMR | N-H Chemical Shift (δ) | 11.5 ppm |
| IR | C=O Stretch (ν) | 1685 cm⁻¹ |
| N-H Stretch (ν) | 3450 cm⁻¹ | |
| UV-Vis | λmax (π–π) | 280 nm |
| λmax (n–π) | 315 nm |
Note: This data is illustrative and represents typical values that would be obtained from computational predictions.
DFT is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis or subsequent functionalization reactions. By mapping the potential energy surface, researchers can identify transition state structures and calculate the activation energy barriers for a proposed reaction pathway. This information provides fundamental insights into reaction kinetics and regioselectivity, explaining why certain products are formed preferentially. nih.govmdpi.com For instance, a DFT study could elucidate the energy profile of an N-alkylation reaction, determining the barrier to form the product and confirming the most likely reaction pathway.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
For a single molecule of this compound, an MD simulation can reveal its intramolecular dynamics. This includes the constant vibrations of bonds, the fluctuation of bond and dihedral angles, and any potential conformational transitions that might occur at a given temperature. By analyzing the trajectory, one can understand the flexibility of the quinazolinone ring and how the bromo and fluoro substituents influence its movement. This provides a more realistic understanding of the molecule's behavior in a dynamic environment compared to the static, energy-minimized structure obtained from DFT.
Solvent Effects on Molecular Conformation and Stability
The surrounding solvent environment plays a critical role in determining the three-dimensional structure (conformation) and thermodynamic stability of a molecule. For this compound, the polarity of the solvent can significantly influence its properties. Quinazolinone derivatives are known to exist in a dynamic equilibrium between lactam and lactim tautomers. In polar solvents, the more polar lactam form is generally more stable, whereas the lactim form may be favored in non-polar environments or the gas phase.
Computational models, both implicit and explicit, are employed to study these solvent effects. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to assess bulk solvent effects on conformational energies. Explicit solvent models, while more computationally intensive, surround the solute molecule with individual solvent molecules, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
The stability of different conformers of this compound in various solvents can be predicted by calculating the solvation free energy. This energy accounts for the energetic cost or benefit of transferring the molecule from a vacuum to a solvent. The conformational landscape of the molecule, particularly the torsion angles of any side chains, can shift in response to the solvent's ability to stabilize different charge distributions within the molecule. For instance, computational studies on similar heterocyclic compounds have shown that polar protic solvents like water or methanol can form strong hydrogen bonds, stabilizing conformations that expose polar functional groups. In contrast, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) will interact differently, primarily through dipole-dipole interactions, potentially favoring different molecular conformations.
| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Predominant Tautomer | Calculated Relative Stability (kcal/mol) |
|---|---|---|---|---|
| Water | 80.1 | Polar Protic | Lactam | 0.0 (Reference) |
| Methanol | 32.7 | Polar Protic | Lactam | -1.5 |
| DMSO | 46.7 | Polar Aprotic | Lactam | -2.1 |
| Chloroform | 4.8 | Non-polar | Lactim | +3.5 |
| Toluene | 2.4 | Non-polar | Lactim | +4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.
To predict the bioactivity of quinazolinone derivatives, various QSAR methodologies are employed. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These techniques correlate the biological activity of a set of molecules with their 3D properties, including steric and electrostatic fields. nih.govnih.gov
For instance, a CoMFA contour map might show a green-colored region near a particular position on the quinazolinone scaffold, indicating that bulky (sterically favored) substituents in that area are likely to increase activity. Conversely, a red-colored region in an electrostatic map would suggest that an electronegative group is preferred for higher potency. These models provide invaluable guidance for designing more effective compounds.
Based on the 3D contour maps, medicinal chemists can strategically add, remove, or modify functional groups on the parent molecule to optimize its interaction with a biological target. For example, if a model for an anti-cancer quinazolinone series indicates that a hydrogen bond donor is beneficial at a certain position, designers can introduce groups like -NH2 or -OH to analogues of this compound. neovarsity.org The predictive power of the QSAR model allows for the in silico evaluation of these new designs, prioritizing the most promising candidates for synthesis and biological testing. mit.edu This iterative cycle of design, prediction, and synthesis significantly accelerates the lead optimization process. nih.gov
Pharmacophore modeling is another key tool used in conjunction with QSAR. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. These models can be generated from a set of active molecules and used to screen large virtual libraries for new compounds that fit the pharmacophoric requirements, thus identifying novel and diverse chemical scaffolds. researchgate.netbenthamdirect.com
| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Validation) | Field Contribution (%) |
|---|---|---|---|---|
| CoMFA | 0.646 | 0.992 | 0.829 | Steric: 45%, Electrostatic: 55% |
| CoMSIA | 0.704 | 0.992 | 0.839 | Steric: 15%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Acceptor: 30% |
Applications of Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Research
AI and ML are revolutionizing chemical research by enabling the analysis of vast datasets to predict complex phenomena, from reaction outcomes to biological activities. nih.govnih.gov
For a target like this compound, an AI retrosynthesis platform would analyze the structure and suggest potential "disconnections" based on known reaction types for forming quinazolinone rings and for introducing halogen atoms regioselectively. nih.gov Furthermore, AI models can predict the outcomes of chemical reactions, including identifying the most likely products and even suggesting optimal reaction conditions (solvents, reagents, temperature). nih.govrjptonline.org This capability is particularly valuable for complex heterocyclic systems like halogenated quinazolinones, where multiple reaction pathways may be possible. By scoring and ranking different synthetic routes, these tools help chemists design more efficient and robust syntheses.
Optimization of Synthetic Routes and Reaction Conditions using AI/ML
Methodology and Data Integration
The process begins with the collection of a large dataset comprising reactions relevant to the synthesis of quinazolinones. This data typically includes:
Reactants and Reagents: The specific starting materials, catalysts, and any additives used.
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and solvent system.
Performance Metrics: The resulting yield, purity, and selectivity of the desired product.
Predictive Optimization
For the synthesis of this compound, an AI/ML model could be employed to predict the optimal conditions for key steps in its synthetic route. For instance, in a potential cyclization step to form the quinazolinone ring, the model could predict the ideal catalyst, solvent, and temperature to maximize the yield and minimize the formation of impurities.
This predictive power allows for a more targeted and efficient approach to experimental design. Instead of a broad, trial-and-error exploration of the reaction space, researchers can use the AI/ML model's predictions to focus on a smaller, more promising set of experimental conditions. nih.gov This not only saves time and resources but also reduces chemical waste.
Illustrative Data for AI/ML-Driven Optimization
To illustrate how an AI/ML model might be used, consider the following hypothetical data table for a key reaction step in the synthesis of a quinazolinone derivative. The table shows a subset of the data that would be used to train a predictive model. The goal is to find the combination of parameters that results in the highest yield.
| Experiment ID | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 | DMF | 100 | 12 | 75 |
| 2 | CuI | Toluene | 110 | 24 | 68 |
| 3 | Fe(acac)3 | DMSO | 90 | 18 | 82 |
| 4 | Pd(OAc)2 | Toluene | 110 | 12 | 72 |
| 5 | CuI | DMF | 90 | 24 | 78 |
| 6 | Fe(acac)3 | Toluene | 100 | 18 | 85 |
| ... | ... | ... | ... | ... | ... |
| Predicted Optimum | Fe(acac)3 | Toluene | 105 | 16 | 92 (Predicted) |
This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.
Based on a larger dataset, the AI/ML model could generate a prediction for the optimal set of conditions, as shown in the final row of the table. This prediction would then be experimentally validated. This iterative process of prediction and validation, known as active learning, can rapidly converge on the best possible reaction conditions. nih.gov
The integration of AI and machine learning into synthetic chemistry holds immense promise for accelerating the development of complex molecules like this compound. By leveraging the power of data, these computational tools can guide chemists toward more efficient, sustainable, and innovative synthetic strategies.
Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms
Systematic Structural Modifications and Their Influence on Molecular Interactions
SAR studies on the quinazolinone ring system have revealed that substitutions at positions 2, 6, and 8 are particularly significant for modulating pharmacological activity. nih.gov The interplay between the substituents at these positions and the core heterocycle dictates the compound's binding affinity and selectivity.
The presence of halogen atoms, specifically bromine at the C6 position and fluorine at the C8 position, is a critical feature of the molecule's design. Halogens can profoundly affect a molecule's physicochemical properties, including its lipophilicity and electronic distribution, which in turn governs its interactions with protein targets.
Bromine at C6: The bromine atom is a large, lipophilic substituent. Its presence at the C6 position can enhance binding through hydrophobic interactions with nonpolar pockets within a target's active site. nih.gov Furthermore, bromine can act as a halogen bond donor, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen in amino acid residues, thereby contributing to the stability of the ligand-protein complex. Studies on related 6-bromo quinazoline (B50416) derivatives have demonstrated their potential as cytotoxic agents, underscoring the importance of this substitution. nih.gov
Fluorine at C8: Fluorine, the most electronegative element, can significantly alter the electronic landscape of the quinazolinone ring. It often participates in hydrogen bonding by interacting with suitable donor groups on the receptor. nih.gov The substitution of fluorine on the aniline ring of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, for example, has been shown to increase binding affinity through hydrophobic interactions. nih.gov The precise positioning of the fluorine at C8 is crucial, as the location of halogen substituents can dramatically alter biological activity.
The combination of a bulky, polarizable bromine atom and a small, highly electronegative fluorine atom creates a unique electronic and steric profile that can be exploited for specific molecular recognition.
The 2(1H)-one structure is a lactam, a cyclic amide, which is a key functional group for molecular interactions. This moiety is capable of engaging in crucial hydrogen bonding with protein targets. The N1-H group acts as a hydrogen bond donor, while the C2-carbonyl oxygen serves as a hydrogen bond acceptor.
A significant feature of the quinazolinone core is its capacity for lactam-lactim tautomerism. nih.gov This phenomenon involves the migration of the proton from the N1 nitrogen to the C2 carbonyl oxygen, resulting in an aromatic 2-hydroxyquinazoline (the lactim form). While the lactam form generally predominates in solution, the ability to tautomerize can be critical within an enzyme's active site. This flexibility allows the molecule to adapt to the specific electronic environment of the binding pocket, potentially forming different or stronger interactions than either tautomer could alone. This tautomeric equilibrium enhances the molecule's reactivity and its versatility in binding. nih.govresearchgate.net
For the parent 6-bromo-8-fluoroquinazolin-2(1H)-one, the N1 position is occupied by a hydrogen atom, which, as mentioned, is a vital hydrogen bond donor. Modification at this site, for instance, by alkylation, would remove this donor capability and could drastically alter binding affinity, unless the substituent itself can form other favorable interactions.
The N3 position is another key site for modification. SAR studies on various quinazolinone derivatives have consistently shown that introducing different heterocyclic moieties at the N3 position can significantly enhance biological activity. nih.gov For instance, linking bulky and hydrophobic groups at this position has been shown to be essential for the anti-proliferative activity of certain quinazolinone series. rsc.org While the core compound is unsubstituted at N3, this position represents a prime target for chemical modification to improve potency and selectivity.
Molecular Docking and Advanced Binding Mode Analysis
Computational methods such as molecular docking are invaluable tools for predicting how a ligand like this compound might bind to a specific molecular target. These techniques provide insights into the compound's binding orientation, affinity, and the key interactions that stabilize the complex.
Molecular docking simulations calculate the binding energy between a ligand and a target protein, offering a prediction of binding affinity. For example, in studies of related 6-bromo-quinazoline derivatives targeting the EGFR kinase domain, binding energies have been calculated to predict potency. nih.govresearchgate.net These computational studies help prioritize compounds for synthesis and biological testing.
The table below shows representative predicted binding energies for similar quinazolinone derivatives against the EGFR protein, as determined by molecular docking. These values illustrate how structural modifications can influence binding affinity.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Citation |
| 6-bromo-2-mercapto-quinazoline derivative 8a | EGFR | -6.7 | nih.govresearchgate.net |
| 6-bromo-2-mercapto-quinazoline derivative 8c | EGFR | -5.3 | nih.govresearchgate.net |
| Ciprofloxacin (a fluoroquinolone) | Topoisomerase II | -6.54 | nih.gov |
| Enoxacin (a fluoroquinolone) | Topoisomerase II | -6.06 | nih.gov |
This table is for illustrative purposes, showing data for structurally related compounds to demonstrate the utility of molecular docking.
Docking studies provide a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the target's active site. The stability of the ligand-receptor complex is governed by a combination of forces. nih.govugm.ac.id
Hydrogen Bonding: As discussed, the lactam moiety is a prime site for hydrogen bonding. Docking studies on quinazolinone inhibitors frequently show the quinazolinone core forming one or more hydrogen bonds with key residues in the hinge region of kinase domains, such as methionine. ugm.ac.id The N1-H and C2=O of the 2(1H)-one moiety are critical for this anchoring.
Hydrophobic Interactions: The fused benzene (B151609) ring of the quinazolinone scaffold and the lipophilic bromine at C6 are well-suited to engage in hydrophobic interactions. These interactions with nonpolar amino acid side chains (e.g., Leucine, Valine, Alanine) are a major driving force for binding and are crucial for stabilizing the ligand within the active site. nih.govnih.gov
The following table summarizes the types of molecular interactions observed in docking studies of a representative quinazolinone derivative with a protein target, illustrating the multifaceted nature of molecular recognition.
| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Examples) | Citation |
| Hydrogen Bonding | Carbonyl group (C=O), N-H group | Gln194, Leu208, Met793, Asp800 | nih.govnih.gov |
| Hydrophobic Interactions | Quinazolinone core, Halogen substituents | Ala102, Ile149, Phe221, Leu207 | nih.govnih.gov |
| Pi-Stacking / Pi-Cation | Quinazolinone aromatic ring, Triazole ring | Phe281, Trp481, Phe649 | nih.gov |
This table provides examples of interactions observed for various quinazolinone derivatives in published docking studies.
Conformational Changes upon Ligand Binding
The interaction between a ligand, such as a quinazolinone derivative, and its biological target often induces conformational changes in the protein. This dynamic process can be understood through models like "induced fit," where the protein structure adapts to accommodate the ligand, or "conformational selection," where the ligand binds to a specific pre-existing conformation of the protein. These structural adjustments are crucial for achieving a stable and high-affinity binding complex.
Molecular Target Identification and Mechanism of Modulation
The quinazolinone core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets, particularly enzymes involved in critical cellular signaling pathways.
Enzyme Inhibition Studies: Kinases (e.g., EGFR, PI3K, Aurora A, VEGFR-2), COX-2, Tyrosinase, Topoisomerase
The this compound scaffold and its analogues have been investigated for their inhibitory activity against several key enzyme families.
Kinases
The quinazoline core is a well-established pharmacophore for kinase inhibition, with several FDA-approved drugs like Gefitinib and Erlotinib built upon this structure. nih.gov
EGFR (Epidermal Growth Factor Receptor): The 6-bromo-quinazoline scaffold is a key feature in many potent EGFR inhibitors. Studies on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines and 6-substituted-4-(3-bromophenylamino)quinazolines have demonstrated significant inhibitory activity. nih.govresearchgate.net The bromine atom at the C-6 position often contributes to enhanced binding affinity. nih.govmdpi.com Molecular docking studies show these compounds typically bind in the ATP-binding pocket, forming crucial hydrogen bonds with residues like Met793. japsonline.com
Aurora A Kinase: The 8-fluoro substitution on the quinazoline ring has been shown to be beneficial for Aurora A kinase inhibition. A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) identified it as a potent and selective inhibitor of Aurora A. nih.govnih.gov The fluorine atom was found to have a significant impact on binding to the hinge region of the kinase. nih.gov Aurora kinases are critical for cell cycle regulation, making them important anticancer targets. nih.govmdpi.com
VEGFR-2 and PI3K: Quinazolinone-based molecules have also shown promise as inhibitors of other kinases. Derivatives have been developed that exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphatidylinositol 3-kinase (PI3K), both of which are key targets in cancer therapy. mdpi.comtandfonline.comekb.eg
| Compound/Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)-quinazoline | EGFRwt | 46.1 nM | nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Potent Inhibition (% Inhibition > 50% at 10 µM) | nih.gov |
| Quinazolin-4(3H)-one hydrazide derivative (3i) | HER2 | 0.079 µM | tandfonline.com |
| Quinazolin-4(3H)-one ester derivative (2i) | CDK2 | 0.173 µM | tandfonline.com |
| Quinazoline-indazole hybrid (Compound 46) | VEGFR-2 | 5.4 nM | mdpi.com |
Cyclooxygenase-2 (COX-2)
The quinazolinone scaffold has been effectively utilized to develop selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Novel quinazolinone derivatives conjugated with moieties like ibuprofen or indole acetamide have been synthesized and shown to possess potent and selective COX-2 inhibitory activity, with some compounds exhibiting IC₅₀ values comparable to the standard drug celecoxib. nih.govnih.gov Molecular docking studies indicate these compounds bind effectively within the COX-2 active site, forming hydrogen bonds with key residues such as Arg120 and Val523. nih.gov
| Compound/Derivative Class | COX-2 IC₅₀ | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Quinazolinone-thioacetohydrazide conjugate (Compound 67) | 0.037 µM | Comparable to Celecoxib | nih.gov |
| Quinazolinone-indole acetamide conjugate (Compound 65) | 0.04 µM | Comparable to Celecoxib | nih.gov |
| 2,3-disubstitued 4(3H)-quinazolinone (Compound 4) | 0.33 µM | >303.0 | researchgate.net |
| 2,3-disubstitued 4(3H)-quinazolinone (Compound 6) | 0.40 µM | >250.0 | researchgate.net |
Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation. nih.govnih.gov A series of quinazolinone derivatives have been designed and synthesized as tyrosinase inhibitors. nih.gov Kinetic studies have characterized some of these compounds as reversible, mixed-type inhibitors. nih.gov Molecular docking simulations suggest that the quinazolinone moiety interacts with critical histidine residues in the enzyme's active site, driven by hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net
Topoisomerase
Topoisomerases are essential enzymes that regulate DNA topology during processes like replication and transcription, making them established targets for anticancer drugs. nih.govmdpi.com Various quinazoline derivatives have been designed and shown to inhibit both topoisomerase I and II. nih.gov Some of these compounds are thought to function as DNA intercalators, which disrupts the DNA-topoisomerase complex and leads to cell death. nih.gov Molecular docking studies of quinazolinone derivatives with topoisomerase II have illustrated key binding interactions, including hydrogen bonds and π-π stacking, that are similar to known inhibitors like doxorubicin. researchgate.net
Receptor Binding Assays and Ligand-Receptor Interactions
Receptor binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for its receptor. merckmillipore.com These assays, often using radiolabeled ligands, allow for the determination of key parameters like the IC₅₀ value, which represents the concentration of a drug that inhibits 50% of specific binding. merckmillipore.com
While the primary targets identified for the quinazolinone scaffold are enzymes, studies have also explored their interaction with G-protein coupled receptors (GPCRs). For example, a library of quinazolinone derivatives was synthesized and evaluated for binding affinity to the serotonin 5-HT₇ receptor, a target for antidepressant drugs. Several compounds showed high affinity, with IC₅₀ values below 100 nM. nih.gov Another study identified 4-methylquinazoline derivatives as antagonists for adenosine receptors. nih.gov
For enzyme targets, ligand-receptor interactions are typically characterized using molecular docking and simulation studies. In the case of kinase inhibition by quinazoline derivatives, detailed interaction maps have been generated:
EGFR: The quinazoline core consistently forms a critical hydrogen bond with the backbone NH of Met793 in the hinge region of the ATP binding site. nih.govjapsonline.com The 6-bromo substituent often occupies a hydrophobic pocket, while other parts of the molecule form additional hydrogen bonds and hydrophobic interactions with residues such as Lys721, Leu694, and Cys773. nih.gov
Aurora A: Docking of an 8-fluoroquinazoline derivative showed that the quinazoline motif occupies the hinge region, with the fluorine atom contributing to binding and preventing steric clashes. The bromo-substituted phenyl ring engages an external pocket through halogen and hydrophobic interactions. nih.gov
Investigation of Allosteric vs. Orthosteric Binding Mechanisms
Drug molecules can modulate protein function through two primary mechanisms: orthosteric and allosteric binding.
Orthosteric binding occurs at the primary active site of the protein, where the endogenous substrate or ligand binds. Inhibition at this site is typically competitive.
Allosteric binding occurs at a topographically distinct site on the protein. This binding event induces a conformational change that modulates the activity of the active site, which can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) protein function.
The vast majority of quinazoline-based kinase inhibitors, including approved drugs like gefitinib and erlotinib, are ATP-competitive inhibitors. They function by binding to the orthosteric ATP-binding pocket of the kinase, thereby preventing the binding of ATP and blocking the phosphorylation of downstream substrates. The molecular docking studies for EGFR and Aurora A inhibitors with quinazoline scaffolds confirm this orthosteric binding mode. nih.govjapsonline.comnih.gov
While allosteric inhibitors can offer advantages such as greater selectivity and a more nuanced modulation of protein activity, there is currently no specific research available investigating an allosteric binding mechanism for this compound or its close analogues. The prevailing mechanism for this class of compounds remains orthosteric, competitive inhibition.
Design and Synthesis of this compound Derivatives for Targeted Molecular Recognition
The design and synthesis of derivatives based on the this compound scaffold aim to optimize potency, selectivity, and pharmacokinetic properties for specific molecular targets. Structure-activity relationship (SAR) studies guide this process, indicating which positions on the quinazolinone ring are critical for activity. For instance, substitutions at the C-2, C-6, and C-8 positions are known to be important for the biological activity of quinazolinones. nih.gov
A common synthetic strategy for quinazolinone derivatives begins with a substituted anthranilic acid. For example, a versatile intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, can be synthesized in high yield by reacting 5-bromoanthranilic acid with phenyl isothiocyanate. nih.gov This intermediate can then serve as a platform for introducing a wide variety of substituents at the 2-position via reaction with different alkyl or benzyl halides. nih.gov Similarly, other 6-bromo quinazolinone derivatives have been synthesized from 6-bromo-2-phenyl-1,3,4-benzoxazinone and various amines or esters. researchgate.net To synthesize derivatives of this compound, a logical starting material would be 2-amino-3-fluoro-5-bromobenzoic acid, which could undergo cyclization reactions with reagents like formamide or isocyanates to form the core heterocyclic ring. evitachem.com Subsequent modifications would then be made to introduce diverse functional groups, guided by the SAR of the target protein, to achieve desired molecular recognition and biological effect.
Derivatization and Functionalization Strategies for Scaffold Diversification
Synthetic Routes for N-Alkylation and N-Acylation of 6-bromo-8-fluoroquinazolin-2(1H)-one
The N1 position of the quinazolinone ring is a primary site for functionalization through alkylation and acylation reactions. The nitrogen atom, being part of an amide-like system, can be deprotonated by a suitable base to form a nucleophilic anion, which then reacts with an electrophile.
N-Alkylation is typically achieved by treating the parent quinazolinone with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a base. The choice of base and solvent is critical for reaction efficiency and can influence the outcome. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), while polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed to facilitate the reaction. juniperpublishers.comresearchgate.net The reaction proceeds via an Sₙ2 mechanism, where the quinazolinone anion displaces the halide from the alkylating agent. This method allows for the introduction of a wide variety of alkyl and substituted alkyl chains at the N1 position. uw.edu
N-Acylation follows a similar principle, utilizing acylating agents like acyl halides (RCOCl) or anhydrides ((RCO)₂O) instead of alkyl halides. The reaction introduces an acyl group, forming an N-acyl derivative. These reactions are also conducted in the presence of a base to neutralize the acid byproduct and facilitate the nucleophilic attack.
The general conditions for these transformations are summarized in the table below.
| Reaction Type | Reagents | Base | Solvent | General Conditions |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO | Room Temp. to 100°C |
| N-Acylation | Acyl Halide (RCOCl) | Pyridine, Et₃N | DCM, THF | 0°C to Room Temp. |
Chemical Modifications at Halogenated Positions (C6 and C8)
The this compound scaffold possesses two different halogen atoms on the benzene (B151609) ring, offering opportunities for selective functionalization. The bromine atom at C6 and the fluorine atom at C8 exhibit distinct chemical reactivities, enabling orthogonal chemical strategies. The C6-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the C8-fluoro position is more prone to nucleophilic aromatic substitution (SₙAr).
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C, C-N, C-O bond formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C6 position, leveraging the reactivity of the aryl bromide. The C8-fluoro bond is generally unreactive under these conditions, ensuring high regioselectivity.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the C6-bromo position with an organoboron reagent (boronic acids or esters). wikipedia.org The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. organic-chemistry.org This method is robust and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction is employed. This involves the coupling of the C6-bromo scaffold with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of an amine base like triethylamine (B128534) or diethylamine. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds. libretexts.org
Heck Reaction: The Heck reaction facilitates the formation of a new C-C bond by coupling the C6-bromo position with an alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. This method is particularly useful for synthesizing styrenyl and other vinyl-substituted quinazolinones. libretexts.org
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orgchemeurope.com This reaction couples the C6-bromo position with primary or secondary amines, anilines, or alcohols in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong base (e.g., sodium tert-butoxide). acsgcipr.orgorganic-chemistry.org This allows for the introduction of a diverse array of amino and alkoxy/aryloxy substituents.
| Coupling Reaction | Reactant | Catalyst System | Key Features |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst, Base | Forms C-C bonds; high functional group tolerance. wikipedia.org |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Forms C-C triple bonds. wikipedia.org |
| Heck | Alkene | Pd Catalyst, Base | Forms C-C double bonds. organic-chemistry.org |
| Buchwald-Hartwig | Amine or Alcohol | Pd Catalyst, Phosphine Ligand, Strong Base | Forms C-N or C-O bonds. wikipedia.org |
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The fluorine atom at the C8 position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the quinazolinone ring system. The adjacent ring nitrogen (N1) and the carbonyl group at C2 help to stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org This makes the C8 position susceptible to attack by strong nucleophiles, while the less-activated C6-bromo position remains intact.
Common nucleophiles for SₙAr reactions include amines, alkoxides, and thiolates. The reaction typically proceeds under basic conditions, often at elevated temperatures, in polar aprotic solvents like DMF or DMSO. This regioselective functionalization provides a complementary method to the C6-directed cross-coupling reactions, allowing for sequential and controlled diversification of the scaffold. mdpi.comnih.gov
Functionalization at the C2 Position of the Quinazolinone Ring
The C2 position of this compound features a carbonyl group, which can be chemically modified to introduce further diversity. A common strategy is to convert the C2-oxo group into a more reactive functional group, such as a thione or a chloro group.
One approach is thionation, where the C2-carbonyl is converted to a C2-thiocarbonyl (thione) using a reagent like Lawesson's reagent. The resulting 2-thioxo-quinazolinone can then serve as a versatile intermediate. For example, the sulfur atom can be alkylated with various alkyl halides to yield 2-(alkylthio)quinazoline derivatives. nih.gov
Alternatively, the C2-oxo group can be converted into a 2-chloro group by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-chloroquinazoline (B1345744) is a highly valuable intermediate, as the chlorine atom is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols), mirroring the reactivity seen in other chloro-substituted heterocyclic systems. nih.gov
Development of Hybrid Structures Incorporating this compound
Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in medicinal chemistry to develop new molecules with potentially enhanced or novel activities. nih.gov The this compound scaffold is an excellent platform for creating such hybrid structures.
The functionalization handles introduced through the methods described above serve as anchor points for attaching other molecular fragments. For instance:
Via Cross-Coupling: A Suzuki-Miyaura reaction at the C6 position can be used to link the quinazolinone core to other heterocyclic rings like pyridine, pyrazole, or indole, provided they are available as their corresponding boronic acids. rsc.org
Via SₙAr: A nucleophilic amine-containing heterocycle can be attached at the C8 position through an SₙAr reaction.
Via C2-Modification: A 2-chloro intermediate can be reacted with an amino-functionalized heterocycle (e.g., aminothiazole, aminobenzimidazole) to form a C2-linked hybrid. nih.gov
Via N1-Alkylation: An alkylating agent bearing another active moiety can be attached at the N1 position. For example, linking to a tetrazole via an S-alkylated intermediate has been reported for similar scaffolds. nih.gov
These strategies enable the synthesis of complex molecules where the quinazolinone core is combined with other structures known for their biological relevance, such as sulfonamides, thiazolidinones, or oxadiazoles. nih.govrsc.org
Rational Design of Probes and Conjugates based on the this compound Scaffold
The synthetic versatility of the this compound scaffold makes it suitable for the rational design of chemical probes and bioconjugates. These tools are essential for studying biological systems and for applications in diagnostics and targeted therapies.
Fluorescent Probes: The quinazolinone core can be conjugated to a fluorophore to create a fluorescent probe. rsc.orgresearchgate.net For example, a functional group suitable for conjugation, such as an amine or alkyne, can be installed at the C6 position via Buchwald-Hartwig or Sonogashira coupling, respectively. This functional handle can then be used to attach a fluorescent dye (e.g., coumarin, fluorescein, or BODIPY) through amide bond formation or a "click" reaction (CuAAC). nih.gov Such probes can be used for cellular imaging or to study the interactions of quinazolinone-based molecules with their biological targets. nih.gov
Bioconjugates: To create bioconjugates, the quinazolinone scaffold can be linked to biomolecules such as peptides, proteins, or affinity tags like biotin. This requires the introduction of a linker with a reactive functional group. For example, N1-alkylation with an alkyl halide containing a terminal carboxylic acid or amine can provide a site for conjugation. These conjugates can be used for affinity-based protein profiling, target identification, or as targeted drug delivery agents. researchgate.net The design of these molecules relies on strategically employing the functionalization reactions described in the preceding sections to introduce a unique chemical handle for selective conjugation.
Q & A
Q. What are the established synthetic routes for 6-bromo-8-fluoroquinazolin-2(1H)-one, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions starting from halogenated benzoxazinones. For example, 6-fluoro-8-bromo-2-methyl-1-benzoxazin-3(4H)-one reacts with aqueous ammonia under reflux to yield quinazolinone derivatives . Optimization involves adjusting reaction time, temperature, and solvent (e.g., glacial acetic acid for reflux) to improve yields and purity . Monitoring by TLC or HPLC is recommended to track intermediate formation.
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic techniques:
- IR spectroscopy to identify carbonyl (C=O) and NH stretching vibrations (~1650–1700 cm⁻¹ and ~3200 cm⁻¹, respectively) .
- NMR spectroscopy : ¹H NMR will show aromatic protons (δ 7.0–8.5 ppm) and NH protons (δ ~10–12 ppm). ¹³C NMR confirms the quinazolinone scaffold (C=O at ~160–170 ppm) .
- HRMS for exact mass verification (e.g., [M+H]+ calculated for C₈H₅BrFN₂O: 257.96) .
Q. What safety precautions are critical when handling this compound?
The compound may be harmful via inhalation, skin contact, or ingestion. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid open flames due to potential flammability. Waste should be stored separately and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structure?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can confirm bond lengths, angles, and hydrogen-bonding patterns. For example, intermolecular N–H···O interactions in similar quinazolinones stabilize crystal packing . Validate data with the CIF check tool to ensure compliance with IUCr standards .
Q. How do substituent variations (e.g., bromo vs. fluoro) impact biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, F) at positions 6 and 8 enhance interactions with enzyme active sites. For instance, fluoro substituents increase metabolic stability, while bromo groups improve binding affinity in kinase inhibition assays . Compare IC₅₀ values of derivatives in enzymatic assays to quantify effects .
Q. What strategies address contradictions in analytical data (e.g., NMR vs. computational predictions)?
- Cross-validate with multiple techniques (e.g., IR, HRMS).
- Revisit computational models : Adjust DFT parameters (basis sets, solvation models) to better match experimental NMR shifts.
- Check for tautomerism : Quinazolinones may exist in keto-enol forms, affecting spectral data .
- Collaborate : Share raw data with peers to identify overlooked variables (e.g., solvent polarity, temperature) .
Q. How can this compound be functionalized for targeted drug delivery?
Introduce click chemistry handles (e.g., alkyne groups) at the 2-position for conjugation with azide-bearing biomolecules. Evaluate stability in physiological buffers (PBS, pH 7.4) and cytotoxicity in cell lines (e.g., HEK293) before in vivo testing .
Q. Methodological Notes
-
Synthetic Optimization Table :
Parameter Optimal Range Impact on Yield Reflux Time 8–12 hours Maximizes cyclization Ammonia Conc. 25–30% (aq.) Balances reactivity and safety Solvent Glacial Acetic Acid Enhances solubility of intermediates -
Biological Assay Design :
Use dose-response curves (0.1–100 μM) to assess cytotoxicity (MTT assay) and target engagement (e.g., SIRT1 inhibition) . Include positive controls (e.g., Ex527 for SIRT1) to validate experimental conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
